molecular formula C11H19NO7S2 B583242 Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide CAS No. 1797982-82-1

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide

Cat. No.: B583242
CAS No.: 1797982-82-1
M. Wt: 341.393
InChI Key: RXSFUZGUMIAEJG-UHFFFAOYSA-N
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Description

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a malonyl group, a methylsulfonylthio group, and a propanamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Malonyl Intermediate: The malonyl group can be introduced through the reaction of diethyl malonate with a suitable reagent, such as an alkyl halide, under basic conditions.

    Introduction of the Methylsulfonylthio Group: The methylsulfonylthio group can be incorporated by reacting the intermediate with a methylsulfonyl chloride in the presence of a base, such as triethylamine.

    Amidation Reaction: The final step involves the formation of the propanamide backbone through an amidation reaction, where the intermediate is reacted with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also include advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: In biological studies, the compound can be used to investigate enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for studying biochemical processes.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The malonyl group can participate in covalent bonding with active site residues, while the methylsulfonylthio group can modulate the compound’s reactivity and binding properties. The overall effect of the compound is determined by its ability to alter the activity of key enzymes and pathways involved in various biological processes.

Comparison with Similar Compounds

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Biological Activity

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its malonyl and methylsulfonylthio functional groups. It is classified as a sulfhydryl reagent, which indicates its ability to interact with thiol groups in proteins and other biomolecules. The compound is soluble in organic solvents such as acetonitrile and chloroform, facilitating its use in various biochemical applications .

The primary mechanism of action for this compound involves its interaction with sulfhydryl groups in proteins. This interaction can lead to the modification of protein function, potentially affecting enzymatic activity and cellular signaling pathways. The compound's ability to act as a sulfhydryl reagent allows it to participate in redox reactions, influencing oxidative stress responses within cells.

Antioxidant Properties

The compound's sulfhydryl group suggests potential antioxidant properties. By scavenging free radicals or modulating oxidative stress pathways, it may contribute to cellular protection against damage caused by reactive oxygen species (ROS). This aspect is crucial for therapeutic applications in diseases characterized by oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound can alter the activity of certain enzymes involved in metabolic processes. For example, experiments conducted on cell lines have shown changes in enzyme kinetics when exposed to varying concentrations of the compound. These findings suggest that the compound may serve as a tool for studying enzyme regulation and metabolic pathways.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits distinct biological activities due to its unique functional groups. Table 1 summarizes the biological activities of this compound compared to related sulfhydryl reagents.

Compound NameBiological ActivityMechanism of Action
This compoundPotential MMP modulation; antioxidant propertiesSulfhydryl group interactions
Dithiothreitol (DTT)Reducing agent; protects proteins from oxidationReduction of disulfide bonds
N-Acetylcysteine (NAC)Antioxidant; mucolytic agentProvides cysteine for glutathione synthesis

Properties

IUPAC Name

diethyl 2-(3-methylsulfonylsulfanylpropanoylamino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO7S2/c1-4-18-10(14)9(11(15)19-5-2)12-8(13)6-7-20-21(3,16)17/h9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSFUZGUMIAEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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